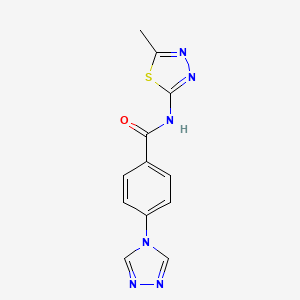
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4H-1,2,4-triazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4H-1,2,4-triazol-4-yl)benzamide, also known as MTB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule that has been studied for its ability to modulate biological processes, particularly in the field of cancer research.
Mecanismo De Acción
The exact mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood, but it is thought to act through the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in regulating cell growth and survival, and its dysregulation is commonly observed in various types of cancer. This compound has been shown to inhibit Akt phosphorylation, which leads to the downregulation of downstream targets such as mTOR and p70S6K, ultimately resulting in the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. This compound has also been found to inhibit angiogenesis, which is the formation of new blood vessels that is critical for the growth and spread of cancer. Additionally, this compound has been shown to enhance the efficacy of chemotherapy drugs, suggesting that it may have potential as a combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4H-1,2,4-triazol-4-yl)benzamide is that it is a small molecule that can easily penetrate cell membranes, making it an attractive candidate for drug development. Additionally, this compound has been found to have low toxicity in normal cells, suggesting that it may have a favorable safety profile. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, more research is needed to determine the optimal dosage and administration of this compound.
Direcciones Futuras
There are several future directions for the study of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4H-1,2,4-triazol-4-yl)benzamide. One potential area of research is the development of this compound as a combination therapy with other chemotherapy drugs. Additionally, more research is needed to determine the optimal dosage and administration of this compound. Further studies are also needed to fully understand the mechanism of action of this compound and its potential therapeutic applications beyond cancer. Finally, the development of more potent and selective analogs of this compound may lead to the discovery of more effective cancer therapies.
Métodos De Síntesis
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4H-1,2,4-triazol-4-yl)benzamide can be synthesized through a multi-step process that involves the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with 4-(4H-1,2,4-triazol-4-yl)benzoic acid in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a critical process in preventing the spread of cancer.
Propiedades
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6OS/c1-8-16-17-12(20-8)15-11(19)9-2-4-10(5-3-9)18-6-13-14-7-18/h2-7H,1H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKHIUCPWQQWJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
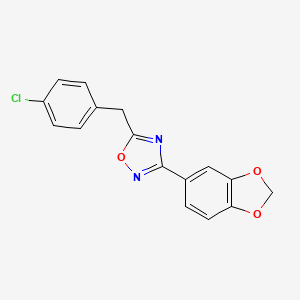
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5337075.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-chloro-2-fluorophenyl)acetyl]piperazine](/img/structure/B5337097.png)
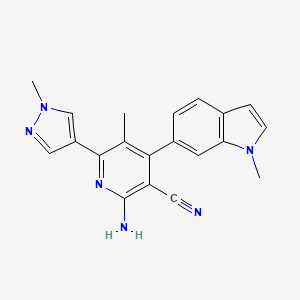
![6-[3-(benzyloxy)phenyl]-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5337105.png)
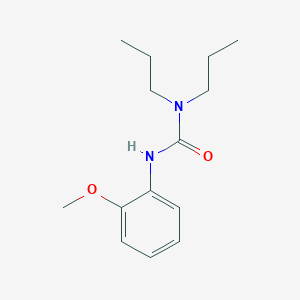

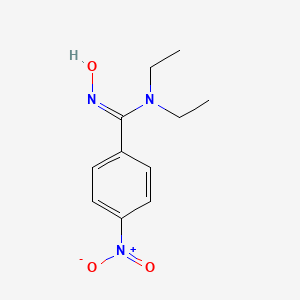
![N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B5337128.png)
![ethyl 4-{3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B5337136.png)
![3-[(4-methyl-1,4-diazepan-1-yl)carbonyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine](/img/structure/B5337143.png)
![4-chloro-N-(7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5337145.png)
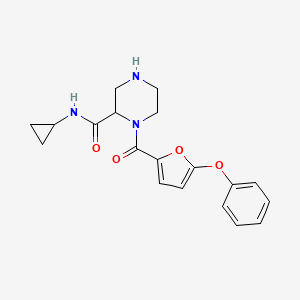
![N-allyl-7-(1,3-benzodioxol-5-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5337158.png)
